molecular formula C16H22N2O4 B5825611 Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate

Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate

Cat. No.: B5825611
M. Wt: 306.36 g/mol
InChI Key: NWXHUWVAFHLBTA-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate typically involves a multi-step processThe reaction conditions often involve the use of reagents such as methyl iodide, sodium hydride, and morpholine under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methylpropanoylamino)-4-piperidin-4-ylbenzoate
  • Methyl 3-(2-methylpropanoylamino)-4-pyrrolidin-4-ylbenzoate
  • Methyl 3-(2-methylpropanoylamino)-4-piperazin-4-ylbenzoate

Uniqueness

Methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

methyl 3-(2-methylpropanoylamino)-4-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11(2)15(19)17-13-10-12(16(20)21-3)4-5-14(13)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXHUWVAFHLBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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